2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide
Overview
Description
2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 311.36 g/mol.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting the bacterial cell wall synthesis. It may also interfere with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have low toxicity and does not cause any significant adverse effects on the liver or kidneys. However, further studies are needed to determine its long-term effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include the need for further studies to determine its long-term effects and the lack of information on its mechanism of action.
Future Directions
There are several future directions for the research on 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide. These include investigating its potential as a photosensitizer in photodynamic therapy for cancer treatment, studying its mechanism of action, and exploring its applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide has potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been found to be effective against cancer cells in vitro. Furthermore, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-6-9(2)13(16)14-11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFCTHJLKPOUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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